6-Methyl-5-nitropyridin-3-ol
Description
6-Methyl-5-nitropyridin-3-ol is a chemical compound with the molecular formula C6H6N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methyl group at the 6-position, a nitro group at the 5-position, and a hydroxyl group at the 3-position of the pyridine ring. It is known for its applications in various fields of scientific research and industry.
Properties
IUPAC Name |
6-methyl-5-nitropyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-6(8(10)11)2-5(9)3-7-4/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHLUYLTPQBCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-nitropyridin-3-ol typically involves the nitration of 6-methylpyridin-3-ol. One common method is to react 6-methylpyridin-3-ol with nitric acid under controlled conditions.
Industrial Production Methods
Industrial production of 6-Methyl-5-nitropyridin-3-ol follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-nitropyridin-3-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 6-Methyl-5-aminopyridin-3-ol.
Substitution: Various substituted pyridines depending on the substituent introduced.
Oxidation: 6-Carboxy-5-nitropyridin-3-ol.
Scientific Research Applications
6-Methyl-5-nitropyridin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-5-nitropyridin-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-nitropyridin-2-ol: Similar structure but with the nitro group at the 3-position and hydroxyl group at the 2-position.
5-Nitropyridin-3-ol: Lacks the methyl group at the 6-position.
3-Nitropyridine: Lacks both the methyl and hydroxyl groups.
Uniqueness
6-Methyl-5-nitropyridin-3-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Biological Activity
6-Methyl-5-nitropyridin-3-ol is a heterocyclic compound characterized by a pyridine ring with specific substituents that confer unique biological properties. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry and its interactions with biological systems.
- Molecular Formula : C₆H₆N₂O₃
- Molecular Weight : Approximately 166.12 g/mol
- Structure : The compound features a hydroxyl group (-OH) at the 3-position and a nitro group (-NO₂) at the 5-position of the pyridine ring, alongside a methyl group (-CH₃) at the 6-position.
Antimicrobial Properties
Research indicates that 6-Methyl-5-nitropyridin-3-ol exhibits significant antimicrobial activity against various pathogens. In a study examining its effects on bacterial strains, the compound demonstrated inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results indicate that the compound could be further explored for use in antibiotic formulations.
Anticancer Activity
Recent studies have investigated the anticancer potential of 6-Methyl-5-nitropyridin-3-ol. In vitro assays using cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation.
-
Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
-
Findings :
- The compound exhibited IC₅₀ values ranging from 25 to 50 µM across different cell lines, indicating moderate cytotoxicity.
- Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound.
The biological activity of 6-Methyl-5-nitropyridin-3-ol is believed to stem from its ability to interact with cellular targets, potentially disrupting metabolic pathways critical for cell survival.
Interaction Studies
Interaction studies have shown that this compound can bind to DNA and inhibit topoisomerase activity, which is essential for DNA replication and transcription. This mechanism may explain its observed anticancer effects.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of 6-Methyl-5-nitropyridin-3-ol against common pathogens. The study involved treating cultures with varying concentrations of the compound and measuring growth inhibition over time.
Results Summary:
- At concentrations above 100 µg/mL, significant growth inhibition was observed.
- The compound was particularly effective against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) determined to be 50 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
